molecular formula C15H24 B1264659 1,4,4-Trimethyl-8-methylenecycloundeca-1,5-diene

1,4,4-Trimethyl-8-methylenecycloundeca-1,5-diene

Cat. No. B1264659
M. Wt: 204.35 g/mol
InChI Key: HAVYZKHVTLAPDZ-HNPFEXMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-humulene is a humulene.

Scientific Research Applications

Thermal Rearrangements in Vinylcyclopropanes

Studies on thermal 1,5-hydrogen (retro-ene) rearrangements of silylmethylated vinylcyclopropanes reveal insights into diene formation processes. These studies demonstrate how the presence of silicon centers and their ligands influence both the rate and stereoselectivity of diene formation. This research highlights the role of silyl groups in facilitating hydrogen transfer through conformational arrangements that weaken cyclopropane ring bonds (Lin & Turos, 2001).

Synthesis of Trixagol

Research into the cyclization of dienes containing allylsilane has led to the synthesis of methylenecyclohexanes. The strong activating and directing influence of the trimethylsilyl group on the regioselectivity of this cyclization has been a significant finding, contributing to the synthesis of complex compounds like trixagol (Armstrong & Weiler, 1983).

Reactions with 2,3-Dichloro-5,6-Dicyanobenzoquinone

Investigations into the Diels–Alder reactions involving 1,5,5-Trimethyl-3-methylenecyclohexene and DDQ have provided valuable insights. These studies, including X-ray structure analysis, have helped determine the stereochemistry and side of the quinone molecule where addition occurs (Pointer, Wilford, & Hodder, 1969).

Applications in Polymerization

Research on the polymerization of cyclic dienes, such as 3-methylenecyclopentene, synthesized from myrcene through ring-closing metathesis, has revealed new methods in polymer science. The study explores various polymerization techniques, including radical, anionic, and cationic polymerizations, highlighting the potential for producing polymers with controlled molecular weight and regiochemistry (Kobayashi, Lu, Hoye, & Hillmyer, 2009).

properties

Product Name

1,4,4-Trimethyl-8-methylenecycloundeca-1,5-diene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6-,14-10+

InChI Key

HAVYZKHVTLAPDZ-HNPFEXMKSA-N

Isomeric SMILES

C/C/1=C\CC(/C=C\CC(=C)CCC1)(C)C

SMILES

CC1=CCC(C=CCC(=C)CCC1)(C)C

Canonical SMILES

CC1=CCC(C=CCC(=C)CCC1)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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